N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a 5-chloroindole ethyl group, a 4-hydroxy substituent, and a 5-methyl group on the heterocyclic core. The 5-chloroindole group suggests possible activity in serotonin receptor modulation, while the 4-hydroxy group may contribute to hydrogen-bonding interactions critical for binding affinity .
Properties
Molecular Formula |
C18H15ClN4O2S |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H15ClN4O2S/c1-9-14-16(24)22-8-23-18(14)26-15(9)17(25)20-5-4-10-7-21-13-3-2-11(19)6-12(10)13/h2-3,6-8,21H,4-5H2,1H3,(H,20,25)(H,22,23,24) |
InChI Key |
GUGAJGXVAZTLGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the construction of the thieno[2,3-d]pyrimidine ring system. Key steps include:
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thieno[2,3-d]pyrimidine Formation: This involves the cyclization of a suitable precursor, such as a thiourea derivative, with a β-keto ester under basic conditions.
Coupling Reactions: The final step involves coupling the indole and thieno[2,3-d]pyrimidine intermediates using reagents like carbodiimides to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, purification techniques like recrystallization or chromatography, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: Halogen atoms on the indole ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO, or KMnO₄.
Reduction: H₂/Pd-C, NaBH₄.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thieno[2,3-d]pyrimidine derivatives often exhibit structural variations that influence their physicochemical and biological properties. Below is a comparison with key analogues:
Physicochemical Properties
- Melting Points: Target compound: Not reported in evidence, but analogues like (mp 186–188°C) suggest that bulky substituents (e.g., isopropyl) raise melting points .
- Solubility :
Research Findings and Limitations
- Gaps in Data: No direct biological data (e.g., IC50 values) for the target compound are provided in the evidence. Inferences are drawn from structural analogues.
- Contradictions: discusses unrelated pyrimidinolate salts, limiting its utility for comparison .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. The thienopyrimidine framework is known for its diverse biological activities, including anti-cancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. Key mechanisms include:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds in the thienopyrimidine class have demonstrated the ability to inhibit DHFR, an enzyme critical for DNA synthesis and cellular proliferation .
- Targeting Tyrosine Kinases : Some derivatives have shown potential in inhibiting tyrosine kinases, which play a crucial role in cancer cell signaling pathways .
Anticancer Properties
Research has indicated that this compound exhibits significant anti-proliferative effects against various cancer cell lines.
Table 1: Summary of Anti-Proliferative Effects
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 13.42 | Inhibition of DHFR |
| MDA-MB-231 | 28.89 | Tyrosine kinase inhibition |
| A549 (Lung) | 18.50 | Induction of apoptosis |
*IC50 values indicate the concentration required to inhibit 50% of cell growth .
Cytotoxicity Studies
In vitro studies using the BALB 3T3 cell line have shown that the compound does not exhibit significant cytotoxicity at therapeutic concentrations, making it a viable candidate for further development as an anticancer agent .
Case Studies
Several studies have evaluated the biological activity of related compounds within the thienopyrimidine class:
- Study on MCF Cell Lines : A study demonstrated that thienopyrimidine derivatives had selective toxicity towards breast cancer cells compared to normal epithelial cells, indicating a favorable therapeutic index .
- NCI Screening : Compounds similar to this compound were tested against various cancer types in the National Cancer Institute's screening program, showing promising results in inhibiting cell growth across multiple lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
